molecular formula C19H24N6 B2895586 1-methyl-6-(4-methylpiperidin-1-yl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 887453-85-2

1-methyl-6-(4-methylpiperidin-1-yl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2895586
CAS No.: 887453-85-2
M. Wt: 336.443
InChI Key: QCPIQRUWPWAOIO-UHFFFAOYSA-N
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Description

1-Methyl-6-(4-methylpiperidin-1-yl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by three key substituents:

  • Position 1: A methyl group.
  • Position 4: An N-(o-tolyl) group (ortho-methylphenyl), providing steric bulk and lipophilicity.

This scaffold is associated with diverse pharmacological activities, including kinase inhibition and cholinesterase modulation, as seen in structural analogs .

Properties

IUPAC Name

1-methyl-N-(2-methylphenyl)-6-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6/c1-13-8-10-25(11-9-13)19-22-17(15-12-20-24(3)18(15)23-19)21-16-7-5-4-6-14(16)2/h4-7,12-13H,8-11H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPIQRUWPWAOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-6-(4-methylpiperidin-1-yl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities. This article reviews the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyDetails
Molecular Formula C₁₈H₂₃N₅
Molecular Weight 325.41 g/mol
CAS Number 955837-77-1

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit various biological activities, primarily through their interaction with specific enzymes and receptors. This compound has shown potential as an inhibitor of key kinases involved in cancer progression, such as BRAF(V600E) and EGFR, which are crucial in signaling pathways for cell proliferation and survival .

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines possess notable antitumor properties. For instance, compounds similar to this compound have been shown to inhibit tumor growth in various cancer cell lines. A notable study tested several pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231), revealing that some compounds exhibited synergistic effects when combined with doxorubicin .

Anti-inflammatory and Antibacterial Effects

In addition to antitumor activity, pyrazolo derivatives have demonstrated anti-inflammatory and antibacterial effects. The compound's ability to inhibit inflammatory cytokines suggests potential applications in treating inflammatory diseases . Moreover, studies have indicated that certain pyrazole derivatives can effectively combat bacterial infections, making them candidates for developing new antibiotics .

Study on Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry explored the antitumor efficacy of various pyrazolo derivatives. The compound was tested in vitro against a panel of cancer cell lines, including those resistant to conventional therapies. Results indicated a significant reduction in cell viability at micromolar concentrations, supporting its potential as a chemotherapeutic agent .

Synergistic Effects with Doxorubicin

In another investigation involving the combination of pyrazolo compounds with doxorubicin, researchers observed enhanced cytotoxicity against resistant breast cancer cells. The study utilized the Combination Index method to assess synergy, revealing that certain pyrazole derivatives could lower the effective dose of doxorubicin required for therapeutic efficacy .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidines exhibit tunable bioactivity through substituent variations. Below is a detailed comparison of the target compound with analogs reported in the literature:

Table 1: Key Structural and Activity Comparisons

Compound Name R1 (Position 1) R4 (Position 4) R6 (Position 6) Biological Activity (IC50/EC50) Reference
Target Compound 1-Methyl N-(o-Tolyl) 4-Methylpiperidin-1-yl Not reported -
9e (BuChE inhibitor) 1-(Naphthalen-1-ylmethyl) 2-(4-Methylpiperidin-1-yl) - BuChE IC50 = 2.2 μM
S29 (Kinase inhibitor) 1-(2-Chloro-2-(4-chlorophenyl)ethyl) N-(4-Fluorobenzyl) - Neuroblastoma activity (5.74 ng/mL)
NA-PP1 (PKC inhibitor) 1-tert-Butyl 3-(1-Naphthyl) - Selective PKC inhibition
2a (SI388) 1-(2-Chloro-2-phenylethyl) N-(2-Chlorophenyl) Methylthio Synthetic intermediate
17g (PfCDPK4 inhibitor) 1-(Azetidin-3-ylmethyl) 3-(6-Ethoxynaphthalen-2-yl) - Antimalarial activity

Key Observations

Substituent Impact on Enzyme Inhibition: The 4-methylpiperidin-1-yl group (target compound) is structurally analogous to 9e, a potent BuChE inhibitor (IC50 = 2.2 μM). In contrast, NA-PP1 replaces the piperidine with a tert-butyl group, enabling selective PKC inhibition, highlighting the role of R1 in target specificity .

Steric and Electronic Effects :

  • The N-(o-tolyl) group (target compound) introduces ortho-methyl steric hindrance, which may enhance binding pocket selectivity compared to para-substituted analogs like S29 (4-fluorobenzyl) .
  • Sulfur-containing substituents (e.g., methylthio in 2a ) are associated with intermediate roles in synthesis rather than direct bioactivity .

Kinase Inhibition Potential: S29 demonstrates kinase inhibition at nanogram concentrations, suggesting that pyrazolo[3,4-d]pyrimidines with halogenated R1 groups may optimize kinase binding . The target compound’s 4-methylpiperidin-1-yl group could mimic cyclic amine motifs in kinase inhibitors like imatinib, though direct data is lacking.

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